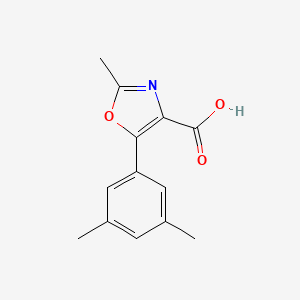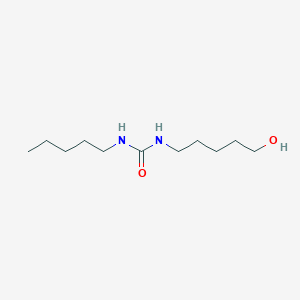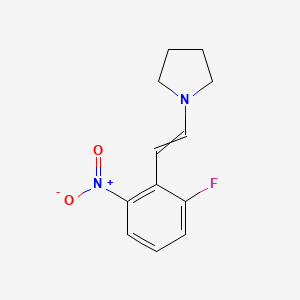
1-(2-(2-fluoro-6-nitrophenyl)vinyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine is a chemical compound with the molecular formula C12H13FN2O2. It is characterized by the presence of a pyrrolidine ring attached to a vinyl group, which is further substituted with a 2-fluoro-6-nitrophenyl group.
Preparation Methods
The synthesis of 1-(2-(2-fluoro-6-nitrophenyl)vinyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluoro-6-nitrobenzaldehyde and pyrrolidine.
Condensation Reaction: The aldehyde group of 2-fluoro-6-nitrobenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
1-(2-(2-fluoro-6-nitrophenyl)vinyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce the nitro group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(2-fluoro-6-nitrophenyl)vinyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of bioactive molecules, particularly in the development of drugs targeting neurological disorders and cancer.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(2-(2-fluoro-6-nitrophenyl)vinyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
1-(2-(2-fluoro-6-nitrophenyl)vinyl)pyrrolidine can be compared with other similar compounds, such as:
1-(2-(2-chloro-6-nitrophenyl)vinyl)pyrrolidine: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
1-(2-(2-bromo-6-nitrophenyl)vinyl)pyrrolidine:
1-(2-(2-methyl-6-nitrophenyl)vinyl)pyrrolidine: The methyl group can influence the compound’s steric and electronic properties, impacting its interactions with molecular targets.
Properties
Molecular Formula |
C12H13FN2O2 |
|---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
1-[2-(2-fluoro-6-nitrophenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C12H13FN2O2/c13-11-4-3-5-12(15(16)17)10(11)6-9-14-7-1-2-8-14/h3-6,9H,1-2,7-8H2 |
InChI Key |
KGBDDNXVFNLWPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C=CC2=C(C=CC=C2F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 7-(benzyloxy)-5-[4-(methylsulfonyl)phenoxy]-1H-indole-2-carboxylate](/img/structure/B8348182.png)
![2,3,5,6,7,8-Hexahydronaphtho[2,3-b]furan-5-one](/img/structure/B8348186.png)
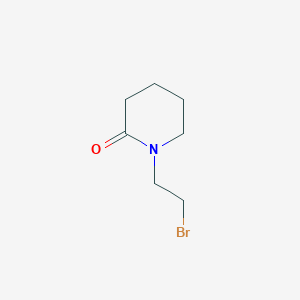

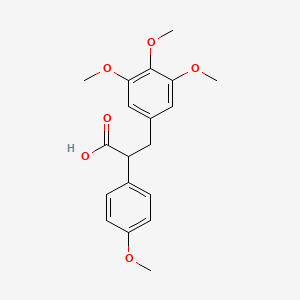
![2-Amino-5-chloro-8-methoxy[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8348214.png)
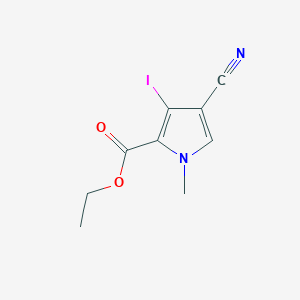
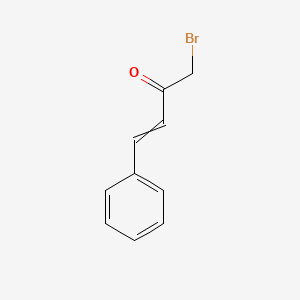
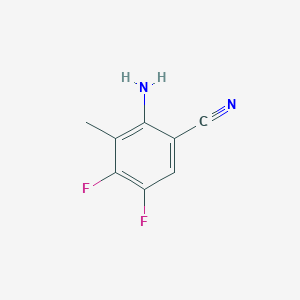
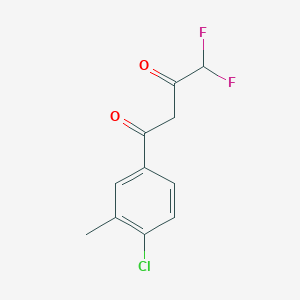
![N-[2-(6,6-dimethyl-1,4,5,7-tetrahydroindazol-3-yl)-1H-indol-6-yl]-N-methyl-2-morpholin-4-ylpropanamide](/img/structure/B8348244.png)
![(4-Isopropylphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B8348245.png)
